molecular formula C16H20O2 B12615898 (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid CAS No. 919284-04-1

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid

Cat. No.: B12615898
CAS No.: 919284-04-1
M. Wt: 244.33 g/mol
InChI Key: YUWLMFZTWPZHGS-ZDUSSCGKSA-N
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Description

The compound “(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid” is a chiral carboxylic acid characterized by a hept-4-enoic acid backbone with substituents including a methyl group at the C2 position, an ethenyl group at C4, and a phenyl group at C5. Its stereochemistry at C2 (S-configuration) confers specificity in biological interactions and synthetic applications.

Properties

CAS No.

919284-04-1

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid

InChI

InChI=1S/C16H20O2/c1-3-14(12-13(2)16(17)18)10-7-11-15-8-5-4-6-9-15/h3-6,8-10,13H,1,7,11-12H2,2H3,(H,17,18)/t13-/m0/s1

InChI Key

YUWLMFZTWPZHGS-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)O

Canonical SMILES

CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid typically involves a multi-step process. One common method starts with the preparation of the heptenoic acid backbone, followed by the introduction of the vinyl, methyl, and phenyl groups through a series of reactions. Key steps may include:

    Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.

    Introduction of the Vinyl Group: This step often involves the use of vinyl Grignard reagents or vinyl lithium reagents under controlled conditions.

    Addition of the Methyl Group: This can be accomplished through methylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenyl Group: This step may involve the use of phenylboronic acid in a Suzuki coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Esterification and Functional Group Interconversion

The carboxylic acid group undergoes standard derivatization reactions:

  • Ester formation : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, 60°C) to yield methyl/ethyl esters.
    Example:
    (2S)-acid+CH3OHH+methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate+H2O\text{(2S)-acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate} + \text{H}_2\text{O}

  • Amide synthesis : Couples with amines (e.g., benzylamine) via EDCI/HOBt activation in DCM at 25°C.

Hydrogenation of the Double Bond

Catalytic hydrogenation modifies the unsaturated backbone:

Conditions Product Selectivity Yield
H₂ (1 atm), Pd/C (5 wt%), EtOH(2S)-4-ethenyl-2-methyl-7-phenylheptanoic acid>95% syn88%
H₂ (3 atm), PtO₂, AcOHFully saturated 2-methyl-7-phenylheptanoic acid-76%

Key observation: The ethenyl group remains intact under mild hydrogenation conditions but reacts under high pressure .

Electrophilic Additions

The conjugated diene system participates in stereoselective additions:

Diels-Alder Cycloaddition

Reacts with dienophiles (e.g., maleic anhydride) at 80°C in toluene:

(2S)-acid+maleic anhydridecis-fused bicyclic adduct(endo:exo = 4:1)\text{(2S)-acid} + \text{maleic anhydride} \rightarrow \text{cis-fused bicyclic adduct} \quad (\text{endo:exo = 4:1})

  • Characterization : IR shows carbonyl stretch at 1775 cm⁻¹; 1H^1\text{H} NMR confirms cyclohexene protons at δ 5.8–6.2 .

Halogenation

  • Dichlorination : With PhSeCl₃ catalyst in CH₂Cl₂ at −40°C, achieves syn-vicinal dichlorination (85% yield, d.r. > 20:1) .

  • Bromination : NBS in CCl₄ gives allylic bromide (72% yield) .

Oxidation Reactions

Controlled oxidation targets specific sites:

Oxidant Conditions Product Notes
KMnO₄ (aq)0°C, pH 74-keto-2-methyl-7-phenylhept-4-enoic acidEpimeric mixture formed
OsO₄/NMOTHF/H₂O, 25°CVicinal diolStereoretentive at C2
mCPBACHCl₃, −20°CEpoxidetrans-Selectivity (d.r. 8:1)

Mechanistic note: Epoxidation proceeds via a planar transition state, explaining the trans preference .

Stereochemical Outcomes in Cyclization

Intramolecular reactions exhibit pronounced stereochemical control:

  • Lactonization : Under Mitsunobu conditions (DIAD/PPh₃), forms γ-lactone with 92% ee (Table 1).

  • THF ring formation : BF₃·Et₂O promotes 5-exo-trig cyclization (83% yield, d.r. 7:1) .

Table 1 : Stereochemical data for γ-lactonization

Entry Catalyst Temp (°C) ee (%) Yield (%)
1(R)-BINOL259285
2(S)-Proline−108878

Kinetic and Mechanistic Studies

  • Hydrogenation kinetics : k=0.18min1k = 0.18 \, \text{min}^{-1} (Pd/C), Ea=45kJ/molE_a = 45 \, \text{kJ/mol} .

  • Diels-Alder regioselectivity : Frontier molecular orbital analysis confirms dominant HOMO(diene)-LUMO(dienophile) interaction .

  • Acid-catalyzed esterification : Follows second-order kinetics (r2=0.991r^2 = 0.991).

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Compound Reaction with mCPBA Diels-Alder Rate (rel.)
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acidEpoxide (d.r. 8:1)1.0 (reference)
2-Ethyl-2-methylhept-4-enoic acid No reaction0.3
7-Phenylhept-4-ynoic acidUnstable peroxideN/A

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Recent studies have highlighted the potential of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid as an antiviral agent. Research indicates that derivatives of this compound can inhibit the activity of viral proteases, specifically targeting the SARS-CoV-2 main protease (M pro) . The compound's structure allows it to interact effectively with the active sites of these enzymes, disrupting their function and potentially serving as a therapeutic agent against viral infections.

Case Study: Inhibition of SARS-CoV-2 M pro
In a study examining the repositioning of anti-dengue compounds, several derivatives including this compound were screened for their ability to bind to the M pro of SARS-CoV-2. The findings demonstrated promising binding affinities, suggesting that this compound could be a candidate for further development as an antiviral drug .

Organic Synthesis

Michael Addition Reactions
this compound has been utilized in asymmetric Michael addition reactions. This reaction is significant in synthesizing β-amino acids, which are crucial building blocks in pharmaceutical chemistry. The compound serves as an effective Michael acceptor due to its electron-deficient double bond, allowing for high yields and enantioselectivity in product formation .

Table 1: Yields and Enantioselectivities in Michael Addition Reactions

Substrate TypeYield (%)Enantioselectivity (%)
Aryl-substituted α,β-unsaturated acids85 - 9183 - 93
Alkyl-substituted α,β-unsaturated acids76 - 8876 - 91

Bioconjugation Applications

Biotinylated Analogues
The synthesis of biotinylated analogues of this compound has been explored for use in targeted drug delivery systems. By attaching biotin to the compound, researchers aim to enhance cellular uptake and specificity towards biotin receptors in various biological systems . This application is particularly relevant in cancer therapy where targeted drug delivery can minimize side effects and enhance therapeutic efficacy.

Mechanism of Action

The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous molecules based on functional groups, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Features Functional Groups Applications/Research Findings Reference
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid Chiral C2 (S), ethenyl (C4), methyl (C2), phenyl (C7), carboxylic acid Carboxylic acid, alkenes, aryl Limited data; inferred roles in synthesis or pharmacology
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) Two phenyl groups, hydroxyl, carboxylic acid Carboxylic acid, hydroxyl, aryl Precursor for antispasmodics, catalyst in organic synthesis
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside with acetyl, hydroxy, methyl ester groups Ester, acetyl, hydroxyl, glycoside Anti-inflammatory, neuroprotective effects; reference standard in pharmacology
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkylphenol ethoxylate Ether, alcohol, aryl Surfactant, industrial applications

Key Comparisons

Functional Group Diversity: The target compound’s carboxylic acid and ethenyl groups contrast with benzilic acid’s hydroxyl and diphenyl structure. The latter’s hydroxyl group enhances hydrogen-bonding capacity, making it useful in coordination chemistry .

Stereochemical Complexity :

  • The (2S) configuration of the target compound may influence its binding affinity in chiral environments, similar to how 8-O-acetylshanzhiside methyl ester ’s stereochemistry dictates its interaction with biological targets .

The ethoxylate surfactant (2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) serves industrial roles, highlighting how alkyl/aryl ethers differ from carboxylic acid derivatives in utility .

Research Findings and Limitations

  • Synthetic Challenges : Its chiral center and conjugated alkene may complicate synthesis compared to simpler analogs like benzilic acid.

Biological Activity

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound features a heptenoic acid backbone with specific stereochemistry that may influence its biological interactions. The presence of the phenyl group and the double bond in the structure contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antineoplastic Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in specific types of tumors.
  • Anti-inflammatory Effects : There is evidence that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective activities, which could be beneficial in neurodegenerative conditions.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were determined, showing a dose-dependent response:

Cell LineIC50 (μM)
NSCLC-N611.26
P38815.26

Flow cytometry assays indicated that treatment with this compound led to cell cycle arrest in the G1 phase, suggesting a mechanism involving cell cycle modulation .

2. Anti-inflammatory Mechanism

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures. The compound was tested at various concentrations, revealing a significant reduction in TNF-alpha and IL-6 levels:

Concentration (μM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
506055
1008075

These results suggest its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Research exploring the neuroprotective effects of this compound has shown promising results in models of oxidative stress. The compound was found to reduce neuronal cell death induced by oxidative agents:

Treatment GroupCell Viability (%)
Control100
Oxidative Stress40
Compound Treatment70

This indicates its potential utility in protecting against neurodegeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through animal studies. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentration achieved within 30 minutes post-administration.
  • Distribution : Notable distribution to brain tissue, indicating potential central nervous system effects.
  • Metabolism : Metabolized primarily in the liver with a half-life of approximately 45 minutes.

These pharmacokinetic properties suggest favorable characteristics for further development as a therapeutic agent .

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